2-{[(4-Hydroxy-3,6,6-trimethyl-4,5,6,7-tetrahydro-1-benzofuran-2-yl)carbonyl]amino}benzoic acid
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Overview
Description
2-{[(4-Hydroxy-3,6,6-trimethyl-4,5,6,7-tetrahydro-1-benzofuran-2-yl)carbonyl]amino}benzoic acid is a complex organic compound that features a benzofuran moiety. Benzofuran derivatives are known for their wide range of biological and pharmacological activities, making them valuable in drug discovery and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Hydroxy-3,6,6-trimethyl-4,5,6,7-tetrahydro-1-benzofuran-2-yl)carbonyl]amino}benzoic acid typically involves multi-step organic reactions. One common approach is the condensation of 4-hydroxy-3,6,6-trimethyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylic acid with anthranilic acid under controlled conditions . The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-{[(4-Hydroxy-3,6,6-trimethyl-4,5,6,7-tetrahydro-1-benzofuran-2-yl)carbonyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can produce an alcohol .
Scientific Research Applications
2-{[(4-Hydroxy-3,6,6-trimethyl-4,5,6,7-tetrahydro-1-benzofuran-2-yl)carbonyl]amino}benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(4-Hydroxy-3,6,6-trimethyl-4,5,6,7-tetrahydro-1-benzofuran-2-yl)carbonyl]amino}benzoic acid involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Psoralen: Another benzofuran derivative used in the treatment of skin diseases.
8-Methoxypsoralen: Known for its use in photochemotherapy.
Angelicin: Used in the treatment of skin conditions like psoriasis.
Uniqueness
2-{[(4-Hydroxy-3,6,6-trimethyl-4,5,6,7-tetrahydro-1-benzofuran-2-yl)carbonyl]amino}benzoic acid is unique due to its specific structural features and the combination of functional groups, which confer distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C19H21NO5 |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
2-[(4-hydroxy-3,6,6-trimethyl-5,7-dihydro-4H-1-benzofuran-2-carbonyl)amino]benzoic acid |
InChI |
InChI=1S/C19H21NO5/c1-10-15-13(21)8-19(2,3)9-14(15)25-16(10)17(22)20-12-7-5-4-6-11(12)18(23)24/h4-7,13,21H,8-9H2,1-3H3,(H,20,22)(H,23,24) |
InChI Key |
HAPAVTRQHOXCFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C(CC(C2)(C)C)O)C(=O)NC3=CC=CC=C3C(=O)O |
Origin of Product |
United States |
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